Potency vs. Negative Control BI-2817
BI-9787 is compared directly against its structurally close analog BI-2817, which was deliberately designed as a negative control. BI-9787 shows an hKHK-C IC₅₀ of 12.8 nM, while BI-2817 is ~400-fold less potent at 5,030 nM [1]. The difference is even more pronounced on rat KHK-C: BI-9787 IC₅₀ = 3.0 nM vs. BI-2817 IC₅₀ = 8,870 nM, representing a ~2,957-fold separation [1]. Critically, the two compounds share nearly identical passive permeability (Caco-2 PEAB: 22 vs. 19 × 10⁻⁶ cm/s), efflux ratio (1.9 vs. 1.7), and microsomal stability, confirming that the potency differences are target-specific rather than driven by physicochemical divergence [1].
| Evidence Dimension | Enzymatic potency and matched in vitro PK |
|---|---|
| Target Compound Data | hKHK-C IC₅₀ = 12.8 nM; rKHK-C IC₅₀ = 3.0 nM; Caco-2 PEAB = 22 × 10⁻⁶ cm/s; Efflux Ratio = 1.9 |
| Comparator Or Baseline | BI-2817: hKHK-C IC₅₀ = 5,030 nM; rKHK-C IC₅₀ = 8,870 nM; Caco-2 PEAB = 19 × 10⁻⁶ cm/s; Efflux Ratio = 1.7 |
| Quantified Difference | ~400-fold (hKHK-C); ~2,957-fold (rKHK-C); Permeability/efflux matched within ~15% |
| Conditions | Recombinant human and rat KHK-C enzymatic assays; Caco-2 monolayer permeability assay (PAB); Efflux ratio in Caco-2 cells overexpressing P-gp. |
Why This Matters
This matched pair enables researchers to attribute observed biological effects unambiguously to KHK inhibition, a control stringency not achievable with any other KHK inhibitor tool compound.
- [1] Heine N, Weber A, Pautsch A, et al. Discovery of BI-9787, a potent zwitterionic ketohexokinase inhibitor with oral bioavailability. Bioorg Med Chem Lett. 2024;112:129930. View Source
